molecular formula C15H16N2O B3573281 N-mesitylisonicotinamide

N-mesitylisonicotinamide

Cat. No.: B3573281
M. Wt: 240.30 g/mol
InChI Key: JQVNCOJSXBUYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Mesitylisonicotinamide is a synthetic organic compound featuring a nicotinamide backbone substituted with a mesityl (2,4,6-trimethylphenyl) group at the nitrogen position. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity and steric bulk, which may influence its biological activity and pharmacokinetic behavior.

Properties

IUPAC Name

N-(2,4,6-trimethylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-8-11(2)14(12(3)9-10)17-15(18)13-4-6-16-7-5-13/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVNCOJSXBUYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from compounds with related functional groups or applications:

N-Hydroxyoctanamide (CAS 7377-03-9)

  • Structure : A hydroxy-substituted amide with an eight-carbon chain.
  • Properties : Less sterically hindered compared to N-mesitylisonicotinamide due to the absence of aromatic substituents.

Ranitidine-Related Compounds

  • Ranitidine Complex Nitroacetamide : Contains a nitroacetamide group linked to a furan-methylthioethyl chain. Unlike this compound, this compound features a sulfur-containing moiety, which may enhance reactivity in biological systems.

N-Nitrosodimethylamine (NDMA)

  • Structure : A nitrosamine with dimethylamine groups, distinct from the nicotinamide core of this compound.
  • Hazard Profile: Classified as a carcinogen (OSHA 13 Carcinogens Standard) requiring stringent handling protocols (e.g., enclosed transfer systems, respiratory protection).

Key Data Table

Compound Core Structure Key Substituents Applications/Hazards
This compound Nicotinamide Mesityl (2,4,6-trimethylphenyl) Not specified in evidence
N-Hydroxyoctanamide Octanamide Hydroxy group General industrial/research use
Ranitidine Nitroacetamide Nitroacetamide Furan-methylthioethyl chain Pharmaceutical intermediate
N-Nitrosodimethylamine Nitrosamine Dimethylamine Carcinogen; strict handling required

Research Findings and Limitations

  • However, comprehensive toxicological studies are absent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-mesitylisonicotinamide
Reactant of Route 2
Reactant of Route 2
N-mesitylisonicotinamide

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